molecular formula C21H17F3N4O2 B3006179 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198542-59-3

6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3006179
CAS No.: 2198542-59-3
M. Wt: 414.388
InChI Key: DZVKLIDYXHCGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazine core fused with pyridine and azetidine moieties.

Properties

IUPAC Name

6-pyridin-3-yl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)17-6-2-1-5-16(17)20(30)27-11-14(12-27)13-28-19(29)8-7-18(26-28)15-4-3-9-25-10-15/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKLIDYXHCGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves the coupling of the pyridazinone core with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Trifluoromethylbenzoyl Group: This step typically involves acylation reactions using trifluoromethylbenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the pyridine ring, potentially yielding dihydropyridazine or reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the trifluoromethylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a potential lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases, owing to their ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics.

Mechanism of Action

The mechanism by which 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its trifluoromethylbenzoyl-azetidine substituent. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LCMS [M+H]+ HPLC Retention Time (min)
6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one Pyridazine + Azetidine Trifluoromethylbenzoyl, Pyridin-3-yl Not reported Not reported Not reported
BK80745 () Pyridazine + Azetidine 5-Fluoropyrimidin-4-yl, Pyridin-3-yl 338.34 Not reported Not reported
EP 4374877 Compound () Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, Chlorohydroxyphenyl 754 (calculated) 754 1.32
3-Amino-6-[3-(trifluoromethyl)phenyl]pyridazine () Pyridazine 3-(Trifluoromethyl)phenyl, Amino 255.21 Not reported Not reported

Key Observations :

Substituent-Driven Lipophilicity: The trifluoromethyl group in the target compound and EP 4374877 analogs increases lipophilicity, which may enhance membrane permeability compared to non-fluorinated derivatives like BK80745 ().

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of azetidine and pyridazine precursors, akin to the methods described in (e.g., amide bond formation with aniline derivatives). In contrast, simpler pyridazines like those in may be synthesized via direct aromatic substitution .

Pharmacological Implications :

  • While the EP 4374877 compound () exhibits a high molecular weight (754 g/mol) and moderate HPLC retention (1.32 min), the target compound’s properties remain speculative. The trifluoromethylbenzoyl group may confer resistance to oxidative metabolism, a trait observed in other fluorinated pharmaceuticals .

Research Findings and Limitations

  • Evidence Gaps : Direct biological data (e.g., IC50, solubility) for the target compound are absent in the provided materials. Comparisons rely on structural extrapolation and trends from analogs.
  • Patent Insights : highlights the industrial relevance of fluorinated pyridazine derivatives, particularly for kinase inhibition or protease targeting. The target compound’s azetidine linkage may mimic allosteric modulators described in similar patents .
  • Supplier Data : and suggest commercial availability of pyridazine intermediates, indicating feasibility for large-scale synthesis of the target compound .

Biological Activity

The compound 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by a pyridazinone core, a pyridine ring, and an azetidine moiety linked to a trifluoromethylbenzoyl group. This structural diversity suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C21H17F3N4O2C_{21}H_{17}F_3N_4O_2, with a molecular weight of approximately 432.37 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the azetidine ring introduces unique reactivity that can be exploited in various biological contexts.

Key Structural Features

FeatureDescription
Core Structure Pyridazinone
Functional Groups Pyridine ring, Azetidine moiety, Trifluoromethylbenzoyl group
Molecular Weight 432.37 g/mol
LogP (Octanol-Water Partition Coefficient) 4.106 (indicating high lipophilicity)

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways or signal transduction.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular responses.
  • Gene Expression Modulation : Interaction with nucleic acids could alter gene expression patterns.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds in the pyridazinone family. While specific data on this compound is limited, derivatives have shown significant activity against various bacterial strains.

Anticonvulsant and Analgesic Properties

Research indicates that compounds with similar structural motifs exhibit anticonvulsant and analgesic effects. For instance, compounds tested in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) demonstrated promising results in seizure control and pain management.

Case Studies

  • Anticonvulsant Evaluation : A study investigated several pyridazinone derivatives for their anticonvulsant properties using the MES model. Compounds similar to our target showed ED50 values indicating effective seizure suppression.
    Compound IDED50 (mg/kg)Model Used
    Compound A32.08MES
    Compound B40.34scPTZ
  • Antimicrobial Screening : In vitro assays have demonstrated that related pyridazinone compounds possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for these compounds, suggesting potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.